7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 1105189-93-2
VCID: VC2784806
InChI: InChI=1S/C11H12N4OS/c1-16-9-4-2-8(3-5-9)14-6-7-15-10(14)12-13-11(15)17/h2-5H,6-7H2,1H3,(H,13,17)
SMILES: COC1=CC=C(C=C1)N2CCN3C2=NNC3=S
Molecular Formula: C11H12N4OS
Molecular Weight: 248.31 g/mol

7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol

CAS No.: 1105189-93-2

Cat. No.: VC2784806

Molecular Formula: C11H12N4OS

Molecular Weight: 248.31 g/mol

* For research use only. Not for human or veterinary use.

7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol - 1105189-93-2

Specification

CAS No. 1105189-93-2
Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
IUPAC Name 7-(4-methoxyphenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione
Standard InChI InChI=1S/C11H12N4OS/c1-16-9-4-2-8(3-5-9)14-6-7-15-10(14)12-13-11(15)17/h2-5H,6-7H2,1H3,(H,13,17)
Standard InChI Key BEQIAFAWTYLGGU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN3C2=NNC3=S
Canonical SMILES COC1=CC=C(C=C1)N2CCN3C2=NNC3=S

Introduction

Chemical Structure and Properties

7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol features a complex heterocyclic structure with a molecular formula of C11H12N4OS and a molecular weight of 248.31 g/mol. The compound's structure consists of a fused imidazo[2,1-c] triazole ring system, which forms the core scaffold. This bicyclic system contains four nitrogen atoms distributed across the two fused rings, contributing to its versatile binding capabilities with biological targets.

The key structural components of this compound include:

  • A fused imidazo[2,1-c] triazole ring system forming the core structure

  • A 4-methoxyphenyl group attached at position 7

  • A thiol (-SH) group at position 3 of the triazole ring

Table 1 summarizes the key chemical properties of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol:

PropertyValue
Molecular FormulaC11H12N4OS
Molecular Weight248.31 g/mol
CAS Number1105189-93-2
Structure TypeFused heterocyclic
Functional GroupsMethoxyphenyl, thiol
Tautomeric FormsThiol/thione
SMILES NotationC1CN2C(=S)NN=C2N1C3=CC=C(OC)C=C3

The presence of the methoxyphenyl group at position 7 enhances the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. This substituent can also engage in hydrogen bonding and π-π interactions with target proteins, contributing to the compound's biological activity.

The thiol group at position 3 is a significant feature that contributes to the compound's reactivity and biological properties. Like many triazole-thiol compounds, 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol can exist in tautomeric forms, shifting between the thiol (-SH) and thione (=S) structures. This tautomerism plays a crucial role in the compound's ability to interact with various biological targets . Crystallographic studies on related compounds have confirmed that many similar structures exist predominantly in the thione form in the solid state, as evidenced by characteristic C=S bond lengths .

Synthesis Methods

The synthesis of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol and related compounds typically involves multi-step synthetic pathways. Based on the synthesis of similar heterocyclic compounds, several approaches can be considered for the preparation of this compound.

General Synthetic Approach

A common approach for synthesizing fused triazole-containing heterocycles involves the formation of the triazole ring followed by cyclization to create the fused system. For 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol, this could involve:

  • Preparation of a suitable 3-mercaptotriazole derivative

  • Introduction of the 4-methoxyphenyl group

  • Cyclization to form the fused imidazo[2,1-c] triazole system

One potential synthetic route could be adapted from approaches used for similar compounds, such as those described in the synthesis of benzo thiazolo[2,3-c] triazole derivatives . In these approaches, the synthesis typically begins with a 3-mercaptotriazole derivative that is fused with a benzene ring, forming the thiazole ring in the final step .

Cyclization Methods

The formation of the fused imidazo[2,1-c] triazole ring system often requires specific cyclization conditions. For related compounds, this has been achieved through the oxidation of mercaptophenyl moieties or through the use of strong bases like sodium hydride in boiling DMF . The cyclization step is critical in establishing the correct connectivity and stereochemistry of the final product.

For example, in the synthesis of benzo thiazolo[2,3-c] triazole derivatives, 1-chloro-2-isothiocyanatobenzene is reacted with a hydrazide derivative to give an intermediate compound. In the presence of a strong base such as sodium hydride in boiling DMF, the tricyclic product can be obtained directly. Alternatively, using a weaker base allows for the isolation of reaction intermediates, which can then be cyclized in a subsequent step .

Alternative Synthetic Routes

Alternative approaches to synthesizing similar fused heterocycles have been reported, which might be applicable to the synthesis of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol. These include:

  • Reaction of hydrazides with isothiocyanates to form intermediates that can be cyclized to form the triazole ring

  • Use of visible-light-mediated regioselective synthesis methods, as reported for thiazolo[3,2-b] triazoles

  • Starting with 3-amino-5-mercapto-1,2,4-triazole and building the fused system through selective functionalization

The visible-light-mediated synthesis reported for thiazolo[3,2-b] triazoles involves a one-pot [3+2] cyclo-condensation of 1,3-diketones with 3-mercapto-1,2,4-triazoles in the presence of N-bromosuccinimide in water under visible-light irradiation . This environmentally friendly approach could potentially be adapted for the synthesis of imidazo[2,1-c] triazole derivatives with appropriate modifications.

Table 2 summarizes potential synthetic approaches based on literature precedents for similar compounds:

Synthetic ApproachKey ReagentsReaction ConditionsPotential Advantages
Mercaptotriazole cyclization3-Mercaptotriazole derivatives, alkylating agentsBasic conditions, heatWell-established method
Hydrazide-isothiocyanate routeHydrazides, isothiocyanatesMulti-step, varying conditionsVersatile for different substituents
Visible-light-mediated synthesisN-bromosuccinimide, waterVisible light irradiationEnvironmentally friendly, regioselective
3-Amino-5-mercapto-1,2,4-triazole approach3-Amino-5-mercapto-1,2,4-triazole, 4-methoxyphenyl derivativesSequential functionalizationBuilds on commercially available starting materials

Biological Activities

Based on studies of structurally similar compounds, 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol may exhibit a range of biological activities. The presence of both the triazole ring and the thiol group contributes significantly to these potential activities.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole scaffold, particularly those with a thiol/thione functionality, have demonstrated significant antimicrobial properties. Related compounds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The methoxyphenyl group may enhance this activity by improving cell penetration and target binding.

For instance, a series of 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones have been tested for antibacterial and antifungal activities, with several compounds showing promising results . The compounds were assessed using the microbroth dilution technique, and some exhibited notable antimicrobial efficacy. By extension, 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol may exhibit similar antimicrobial properties due to its structural similarities.

Some of these related compounds have also been evaluated for antituberculosis activity against Mycobacterium tuberculosis H37Rv (ATCC 27294), with preliminary results indicating potential applications in this area . The ability of these compounds to target specific bacterial mechanisms makes them valuable candidates for addressing the growing problem of antimicrobial resistance.

Anticancer Activity

The anticancer potential of triazole-thiol derivatives has been extensively studied. Compounds with structural similarities to 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol have demonstrated cytotoxic effects on various cancer cell lines .

Research on 1,2,4-triazole-3-thiol derivatives bearing hydrazone moieties has shown significant activity against human melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines . The mechanism of action often involves inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

In cytotoxicity studies using the MTT assay, several triazole-thiol derivatives have shown promising activity against cancer cell lines, with some compounds demonstrating selectivity for cancer cells over normal cells . For example, derivatives containing specific functional groups like 2-hydroxybenzene or 2-hydroxy-5-nitrobenzene moieties exhibited potent activity against multiple cancer cell lines, while compounds with pyrrole and 4-(methylthio)benzene fragments showed selectivity against triple-negative breast cancer cells .

Antiviral Effects

Several triazole derivatives have exhibited antiviral properties, suggesting that 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol might also possess similar activities. The compound's structural features could enable it to interact with viral proteins or enzymes, potentially disrupting viral replication or assembly.

Many approved antiviral medications, including some used to treat HIV and hepatitis infections, contain heterocyclic scaffolds similar to those found in 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol. The ability of this compound to potentially target specific viral mechanisms makes it a valuable candidate for further investigation in antiviral drug development.

Other Biological Activities

Additional potential biological activities of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol may include:

  • Anti-inflammatory properties: Many triazole derivatives have shown anti-inflammatory effects by inhibiting specific inflammatory mediators

  • Antioxidant effects: The thiol group can participate in redox reactions, potentially conferring antioxidant properties

  • Enzyme inhibitory activities: Related compounds have demonstrated inhibition of various enzymes, including those involved in cancer progression

  • Neuroprotective properties: Some heterocyclic compounds with similar structural features have shown neuroprotective effects

Table 3 summarizes the potential biological activities of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol based on studies of structurally similar compounds:

Biological ActivityPotential MechanismSupporting Evidence from Similar Compounds
AntimicrobialInhibition of cell wall synthesis, Disruption of membrane integrityActivity of related triazole-thiols against various bacterial strains
AnticancerEnzyme inhibition, Apoptosis induction, Cell cycle arrestCytotoxicity of triazole derivatives against cancer cell lines
AntiviralInterference with viral replication, Binding to viral proteinsAntiviral properties of structurally similar compounds
Anti-inflammatoryInhibition of inflammatory mediatorsAnti-inflammatory effects of related triazole derivatives
AntioxidantFree radical scavengingAntioxidant properties observed in similar structures
Enzyme inhibitoryBinding to specific enzyme active sitesInhibition of kinases and other enzymes by related compounds

Research Findings and Applications

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol and related compounds is crucial for optimizing their biological activities. Key structural features that influence activity include:

For instance, a comparison with the fluorinated analog, 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol, suggests that the electronic properties of the phenyl substituent can significantly impact biological activity. The methoxy group in 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol likely influences its lipophilicity and binding affinity to biological targets compared to the fluoro group in the analog.

Research on thiazolo[3,2-b] triazole derivatives has demonstrated that the nature of substituents on both the phenyl rings and the heterocyclic core can significantly affect biological activity . For example, electron-donating groups like methoxy on the phenyl ring can enhance certain activities compared to electron-withdrawing groups. By extension, the 4-methoxyphenyl group in 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol may confer specific pharmacological properties that differ from those of related compounds with different substituents.

Pharmaceutical Applications

The compound shows promise as a lead structure for developing new therapeutic agents, particularly in the areas of:

  • Antimicrobial drugs, especially against resistant strains

  • Anticancer agents, particularly for melanoma and other resistant cancers

  • Antiviral medications

  • Anti-inflammatory drugs

The diverse biological activities associated with triazole-thiol derivatives make 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol a versatile candidate for pharmaceutical research. Its fused heterocyclic structure may provide advantages in terms of metabolic stability and target specificity compared to simpler triazole derivatives.

Agricultural Applications

Some triazole derivatives have shown effectiveness as plant growth regulators and agricultural fungicides. 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol might have similar applications in agriculture, potentially offering new solutions for crop protection and enhancement.

Chemical Synthesis

The compound could serve as an intermediate or building block in the synthesis of more complex bioactive molecules, leveraging the reactivity of its thiol group for further functionalization. The ability to create derivatives with tailored properties makes it a valuable scaffold for medicinal chemistry research.

Table 4 summarizes the potential applications of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol:

Application AreaPotential UseSupporting Evidence
PharmaceuticalAntimicrobial agentActivity of similar compounds against bacterial strains
PharmaceuticalAnticancer drugCytotoxicity of related structures against cancer cell lines
PharmaceuticalAntiviral treatmentAntiviral properties of similar triazole derivatives
PharmaceuticalAnti-metastatic agentInhibition of cancer cell migration by related compounds
AgriculturalFungicide/Plant growth regulatorEffectiveness of triazoles in agricultural applications
ChemicalSynthetic intermediateReactivity of the thiol group for further functionalization

Comparison with Similar Compounds

To better understand the unique properties and potential of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol, it is valuable to compare it with structurally similar compounds.

Comparison with Fluorinated Analog

One closely related compound is 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol, which differs only in the para-substituent on the phenyl ring (fluoro instead of methoxy). This minor structural difference can lead to significant changes in the compound's properties:

  • Lipophilicity: The methoxy group typically increases lipophilicity compared to a fluoro substituent, potentially affecting membrane permeability.

  • Electronic effects: The fluoro group is more electron-withdrawing, while the methoxy group is electron-donating, influencing the electron distribution in the molecule.

  • Binding interactions: The methoxy group can participate in hydrogen bonding as an acceptor, whereas the fluoro group has limited hydrogen bonding capability.

These differences may translate to variations in biological activity, with the methoxy derivative potentially showing different potency or selectivity profiles compared to the fluorinated analog. The molecular weight of the fluorinated analog (236.27 g/mol) is slightly lower than that of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol (248.31 g/mol), which may also influence its pharmacokinetic properties.

Comparison with Other Triazole Derivatives

When compared to other triazole derivatives, such as simple 1,2,4-triazole-3-thiols or non-fused triazole systems, 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol offers several distinct advantages:

  • Enhanced stability due to the fused ring system

  • Increased rigidity, which can improve binding specificity to biological targets

  • Additional functional groups that allow for more diverse interactions with receptors

For instance, 3-amino-5-mercapto-1,2,4-triazole lacks the fused imidazole ring and phenyl substituent present in 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol, resulting in different physical properties and biological activities. The simpler structure of 3-amino-5-mercapto-1,2,4-triazole (molecular weight: 116.14 g/mol) means it likely has greater water solubility but lower lipophilicity compared to 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol .

Comparison with Thiazolotriazoles

Thiazolo[3,2-b] triazole derivatives have been extensively studied and have shown diverse biological activities, including antimicrobial, anticancer, analgesic, anti-inflammatory, anticonvulsant, antioxidant, and enzyme inhibitory activities . The different heteroatom arrangement in these compounds compared to 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol may result in distinct biological profiles, despite the presence of similar structural elements like the 4-methoxyphenyl group.

Table 5 presents a comparative analysis of 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol with structurally related compounds:

CompoundStructural DifferencesPotential Impact on PropertiesPotential Impact on Activity
7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiolF instead of OCH3 on phenylLower lipophilicity, different electronic propertiesAltered membrane permeability, different binding profile
3-Amino-5-mercapto-1,2,4-triazoleNo fused ring, no phenyl substituentIncreased water solubility, decreased lipophilicityDifferent target selectivity, altered bioavailability
Thiazolo[3,2-b] triazole derivativesDifferent heterocyclic fusion (thiazole vs. imidazole)Different electronic distribution, altered ring geometryModified binding characteristics, different biological targets
1,2,4-triazole-3-thiol hydrazonesAdditional hydrazone moiety, different substitution patternModified hydrogen bonding capability, different solubilityVaried biological activity profiles, potential anti-metastatic properties

Future Directions

Research on 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol and related compounds continues to evolve, with several promising directions for future investigation.

Structural Modifications

One avenue for future research involves systematic structural modifications to optimize biological activity and pharmacokinetic properties. Potential modifications include:

  • Variation of substituents on the phenyl ring to explore structure-activity relationships

  • Functionalization of the thiol group to create prodrugs or enhance target specificity

  • Introduction of additional substituents on the imidazole ring to modulate activity

Studies on related compounds have shown that even minor structural modifications can significantly impact biological activity . For example, replacing the methoxy group with other substituents such as halogens, alkyl groups, or additional functional groups could lead to derivatives with enhanced or selective biological activities. Similarly, modifying the thiol group through alkylation or incorporation into larger structures could generate compounds with improved pharmacokinetic properties or target specificity.

Mechanism of Action Studies

Understanding the precise mechanisms by which 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol exerts its biological effects is crucial for rational drug design. Future studies should focus on:

  • Identifying specific molecular targets and binding modes

  • Elucidating structure-activity relationships at the molecular level

  • Investigating potential synergistic effects with established drugs

Advanced techniques such as molecular docking, X-ray crystallography of protein-ligand complexes, and in vitro enzyme inhibition assays could provide valuable insights into the compound's mechanisms of action. Understanding how 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol interacts with specific biological targets would facilitate the design of more potent and selective derivatives.

Development of Hybrid Molecules

The creation of hybrid molecules combining 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol with other bioactive scaffolds represents another promising direction. Such hybrids might exhibit enhanced activity or improved pharmacokinetic profiles compared to the parent compounds.

Research on hybrid molecules containing triazole scaffolds has shown promising results in various therapeutic areas . For example, hybrid isatin-triazole hydrazones have been reported as potent kinase inhibitors with anticancer activity. Similar approaches could be applied to 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol to create novel hybrid molecules with enhanced biological activities or improved drug-like properties.

Advanced Synthetic Methods

Development of more efficient and environmentally friendly synthetic methods for 7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c] triazole-3-thiol and its derivatives is another important area for future research. Approaches such as visible-light-mediated synthesis offer promising alternatives to traditional methods.

The visible-light-mediated regioselective synthesis reported for thiazolo[3,2-b] triazoles provides an environmentally friendly approach that could be adapted for the synthesis of imidazo[2,1-c] triazole derivatives. This method, which involves irradiation with visible light in water as the solvent, aligns with the principles of green chemistry and could lead to more sustainable production methods.

Table 6 summarizes potential future research directions:

Research DirectionSpecific ApproachesPotential Benefits
Structural ModificationsVarying phenyl substituents, Functionalization of thiol groupOptimized activity, Improved pharmacokinetics
Mechanism StudiesTarget identification, Binding mode analysisRational design of improved derivatives, Better understanding of activity
Hybrid MoleculesCombination with other bioactive scaffoldsEnhanced activity, Dual-action compounds
Advanced SynthesisGreen chemistry approaches, Catalytic methodsMore efficient production, Reduced environmental impact
Formulation StudiesNanoformulations, Drug delivery systemsImproved bioavailability, Targeted delivery
Combination TherapySynergistic effects with established drugsEnhanced therapeutic efficacy, Reduced resistance development

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